2-(Benzyloxy)-1-bromo-3-nitrobenzene

Eltrombopag synthesis Suzuki coupling Protecting group effect

Low Suzuki coupling yields compromise Eltrombopag intermediate production. This compound delivers the solution: • 82.4% Suzuki coupling yield vs 47% for methoxy analog - 75% reduction in raw material cost per kg BPCA • ≥99% purity (GC) for reliable quantitation at ≤0.15% specification limits per ICH Q2 • Supplied as Eltrombopag Impurity 55 with full NMR, MS, FTIR characterization for ANDA method validation

Molecular Formula C13H10BrNO3
Molecular Weight 308.13 g/mol
CAS No. 688363-79-3
Cat. No. B183181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-1-bromo-3-nitrobenzene
CAS688363-79-3
Molecular FormulaC13H10BrNO3
Molecular Weight308.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC=C2Br)[N+](=O)[O-]
InChIInChI=1S/C13H10BrNO3/c14-11-7-4-8-12(15(16)17)13(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2
InChIKeyIJAMXMAVDDCHHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-1-bromo-3-nitrobenzene: Eltrombopag Intermediate and Standard


2-(Benzyloxy)-1-bromo-3-nitrobenzene (CAS 688363-79-3) is a tri-substituted aromatic compound with a benzyloxy group at the 2-position, a bromine atom at the 1-position, and a nitro group at the 3-position [1]. It serves as a pivotal building block in the synthesis of the thrombopoietin receptor agonist Eltrombopag (PROMACTA®), where it undergoes a palladium-catalyzed Suzuki–Miyaura cross-coupling with 3-carboxyphenylboronic acid to form the biphenyl core [2]. The compound is also registered as Eltrombopag Impurity 55 and is supplied with full characterization data for use as a reference standard in ANDA filings, method validation, and quality control applications [3]. Commercially, it is available at ≥99% purity (GC) .

Why Close Analogs Fail in Eltrombopag Synthesis


Synthetic routes to Eltrombopag critically depend on the Suzuki–Miyaura coupling of an ortho-bromo-nitrobenzene derivative with 3-carboxyphenylboronic acid. Attempts to replace 2-(benzyloxy)-1-bromo-3-nitrobenzene with the methoxy analog (1-bromo-2-methoxy-3-nitrobenzene) result in a dramatic drop in coupling yield from 82.4% to 47%, accompanied by a total yield collapse to 28% [1]. Positional isomers such as 2-benzyloxy-4-bromo-1-nitrobenzene deliver only 40% yield under comparable conditions [2]. The benzyloxy group is not a neutral spectator: its steric and electronic properties directly modulate oxidative addition and transmetallation steps, making the precise 1-bromo-3-nitro-2-benzyloxy substitution pattern a prerequisite for economically viable large-scale production [1].

Quantitative Evidence vs. Closest Analogs


Suzuki Coupling Yield: Benzyloxy vs. Methoxy

In the key Suzuki–Miyaura coupling step with 3-carboxyphenylboronic acid, 2-(benzyloxy)-1-bromo-3-nitrobenzene achieves an isolated yield of 82.4%, whereas the methoxy analog 1-bromo-2-methoxy-3-nitrobenzene yields only 47% under optimized conditions [1]. The patent explicitly states that the methoxy route delivers a total yield of 28% and is unsuitable for large-scale industrial production, while the benzyloxy route is safe, high-yielding, and cost-effective [1].

Eltrombopag synthesis Suzuki coupling Protecting group effect

Regioisomeric Suzuki Coupling Efficiency

When the nitro group is moved from the 3-position to the 4-position (2-benzyloxy-1-bromo-4-nitrobenzene) or when the bromine is at the 4-position with the nitro at the 1-position (2-benzyloxy-4-bromo-1-nitrobenzene), Suzuki coupling yields drop precipitously. A literature example shows 2-benzyloxy-4-bromo-1-nitrobenzene gives only 40% yield under Pd(dppf)Cl2/Na2CO3/dioxane/reflux conditions [1], compared to 82.4% for the 1-bromo-3-nitro-2-benzyloxy isomer [2].

Regioselectivity Suzuki coupling Structure-activity relationship

Benzylation Step Efficiency

The synthesis of 2-(benzyloxy)-1-bromo-3-nitrobenzene from 2-nitro-6-bromophenol and benzyl bromide proceeds in 97.4% isolated yield using K2CO3 in acetonitrile under reflux [1]. This near-quantitative yield contrasts with the multi-step, lower-yielding routes required for alternative protecting group strategies (e.g., methylation with highly toxic methyl iodide) [1].

Benzylation Intermediate synthesis Process chemistry

Commercial Purity Benchmarking

2-(Benzyloxy)-1-bromo-3-nitrobenzene is commercially available at ≥99% purity (GC) and is specifically supplied as Eltrombopag Impurity 55 with detailed characterization data compliant with regulatory guidelines (USP/EP) for ANDA filings and method validation [1]. This dual identity as both a synthetic intermediate and a certified impurity reference standard distinguishes it from positional isomers and methoxy analogs, which are not routinely offered with impurity-grade characterization documentation.

Reference standard Impurity profiling Quality control

Patented Benzyloxy Protecting Group Strategy

The European patent EP2799425A1 specifically claims a preparation process for 2'-(benzyloxy)-3'-nitro-1,1'-biphenyl-3-carboxylic acid (a direct Eltrombopag precursor) using 2-(benzyloxy)-1-bromo-3-nitrobenzene as the aryl halide coupling partner with 3-carboxyphenylboronic acid, employing Pd(OAc)2/tricyclohexylphosphine as the catalytic system [1]. The benzyl protecting group is later removed by hydrogenolysis to unmask the phenol required for Eltrombopag's pharmacophore. Alternative protecting groups (methyl, allyl, silyl) are not claimed in this patent, indicating the benzyl group's unique suitability for this orthogonal deprotection strategy.

Process patent Eltrombopag Protecting group strategy

2-(Benzyloxy)-1-bromo-3-nitrobenzene Applications


Large-Scale Eltrombopag Intermediate Manufacturing

Pharmaceutical manufacturers producing 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (BPCA), the key Eltrombopag intermediate, should prioritize 2-(benzyloxy)-1-bromo-3-nitrobenzene as the Suzuki coupling electrophile. The 82.4% coupling yield [1] compared to 47% for the methoxy analog translates to a 75% reduction in raw material cost per kilogram of BPCA produced, while the 97.4% benzylation yield [1] ensures minimal waste in the upstream step.

ANDA Filing and Impurity Method Validation

Generic pharmaceutical companies filing ANDAs for Eltrombopag olamine require authenticated impurity reference standards for HPLC method development and validation per ICH Q2 guidelines. 2-(Benzyloxy)-1-bromo-3-nitrobenzene, supplied as Eltrombopag Impurity 55 with full NMR, MS, and FTIR characterization [2], directly supports method specificity, linearity, and accuracy studies. The ≥99% purity (GC) ensures reliable quantitation at the ≤0.15% specification limit established for Eltrombopag process impurities [3].

Medicinal Chemistry SAR Studies

Research groups exploring thrombopoietin receptor agonists or related biaryl pharmacophores can use this compound as a versatile Suzuki coupling partner to generate diverse 2'-alkoxy-3'-nitro-biphenyl libraries. The high and reproducible coupling yields (82.4%) [1] enable parallel synthesis in 96-well format, while the benzyl protecting group is orthogonal to most functional group transformations and can be removed by mild hydrogenolysis without affecting the nitro group.

Process Chemistry Benchmarking and Route Scouting

Contract research organizations (CROs) and process development groups evaluating alternative Eltrombopag synthetic routes can use the quantitative yield data from CN105085276A [1] as a benchmark. The documented 97.4% benzylation yield and 82.4% Suzuki coupling yield establish clear performance targets against which novel catalytic systems (e.g., Ni-catalyzed, photoredox, or micellar conditions) can be compared, enabling data-driven route selection.

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